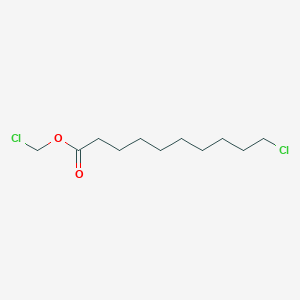
(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester: is a complex organic compound that features a carbamate ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester typically involves multiple steps. One common method is the nucleophilic substitution reaction where an appropriate phenol derivative reacts with an isocyanate to form the carbamate ester. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate ester, potentially converting it into an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Industry: Used in the production of polymers and other materials due to its reactivity and functional groups.
作用機序
The mechanism by which (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
類似化合物との比較
2-Phenylethanol: Similar in structure but lacks the carbamate ester group.
p-Hydroxyphenylethanol: Contains a hydroxyl group on the aromatic ring but differs in the side chain structure.
4-Hydroxybenzaldehyde: Similar aromatic structure but with an aldehyde group instead of the carbamate ester.
Uniqueness: The presence of both the hydroxyl and carbamate ester groups in (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester makes it unique, providing a combination of reactivity and potential biological activity not found in the similar compounds listed above.
特性
CAS番号 |
83855-47-4 |
|---|---|
分子式 |
C15H24N2O4 |
分子量 |
296.36 g/mol |
IUPAC名 |
ethyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O4/c1-4-20-15(19)17-13-7-5-6-8-14(13)21-10-12(18)9-16-11(2)3/h5-8,11-12,16,18H,4,9-10H2,1-3H3,(H,17,19) |
InChIキー |
GOBKGLPHMJOPGF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


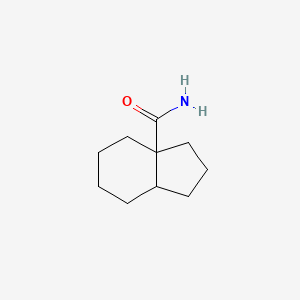
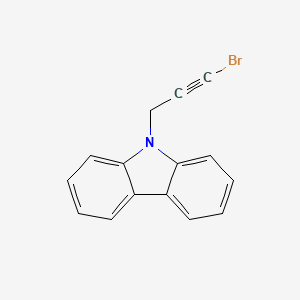
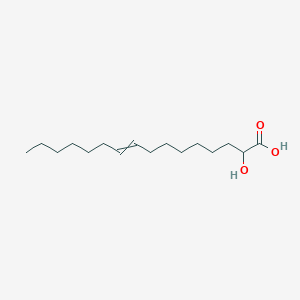
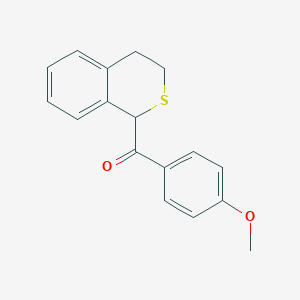

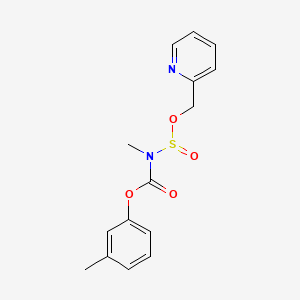
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
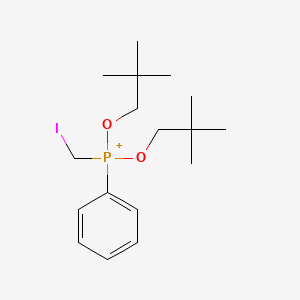

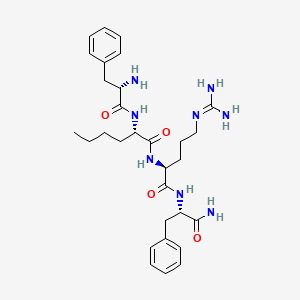
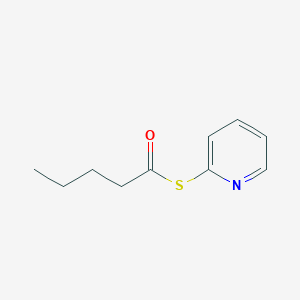
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

